4-nitro-N-propylaniline 4-nitro-N-propylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16103143
InChI: InChI=1S/C9H12N2O2/c1-2-7-10-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

4-nitro-N-propylaniline

CAS No.:

Cat. No.: VC16103143

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

4-nitro-N-propylaniline -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 4-nitro-N-propylaniline
Standard InChI InChI=1S/C9H12N2O2/c1-2-7-10-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3
Standard InChI Key MROWFEAYAXMMRD-UHFFFAOYSA-N
Canonical SMILES CCCNC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a nitro group at the para position and a propylamino group at the nitrogen atom. The nitro group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the aromatic ring. This electron deficiency makes the ring susceptible to electrophilic substitution reactions at specific positions, while the propyl chain introduces steric and hydrophobic effects .

Physicochemical Characteristics

  • Melting Point: 85–87°C (predicted based on analogous nitroanilines) .

  • Boiling Point: 290–295°C (estimated using group contribution methods).

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and poorly soluble in water (<0.1 g/L at 25°C) .

  • Density: 1.25 g/cm³ (calculated via computational methods).

Table 1: Comparative Physicochemical Properties of Nitroaniline Derivatives

CompoundMolecular FormulaMelting Point (°C)Solubility in Water (g/L)
4-Nitro-N-propylanilineC₉H₁₂N₂O₂85–87<0.1
4-NitroanilineC₆H₆N₂O₂147–1490.8
N-Methyl-4-nitroanilineC₇H₈N₂O₂92–940.3

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-nitro-N-propylaniline typically involves a two-step process:

  • Nitration of N-Propylaniline:
    N-Propylaniline undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced predominantly at the para position due to the directing effects of the amino group .

    C₆H₅NHCH₂CH₂CH₃ + HNO₃ → C₆H₃(NO₂)NHCH₂CH₂CH₃ + H₂O\text{C₆H₅NHCH₂CH₂CH₃ + HNO₃ → C₆H₃(NO₂)NHCH₂CH₂CH₃ + H₂O}
  • Purification:
    The crude product is purified via recrystallization from ethanol or column chromatography to achieve >95% purity .

Industrial Manufacturing

Industrial production employs continuous-flow reactors to enhance yield and reduce byproducts. Key parameters include:

  • Temperature control (0–10°C) to minimize side reactions.

  • Use of sulfonic acid resins as catalysts for greener synthesis .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group deactivates the aromatic ring, directing incoming electrophiles to the meta position. For example, bromination yields 3-bromo-4-nitro-N-propylaniline :

C₉H₁₂N₂O₂ + Br₂ → C₉H₁₁BrN₂O₂ + HBr\text{C₉H₁₂N₂O₂ + Br₂ → C₉H₁₁BrN₂O₂ + HBr}

Reduction Reactions

Reduction of the nitro group to an amine is achieved using hydrogen gas over a palladium catalyst or iron in acidic conditions:

C₉H₁₂N₂O₂ + 3 H₂ → C₉H₁₄N₂ + 2 H₂O\text{C₉H₁₂N₂O₂ + 3 H₂ → C₉H₁₄N₂ + 2 H₂O}

The resulting 4-amino-N-propylaniline is a versatile intermediate for azo dyes and pharmaceuticals .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

4-Nitro-N-propylaniline serves as a precursor for quinoxalines and benzimidazoles, which are critical in medicinal chemistry. For instance, condensation with glyoxal yields quinoxaline derivatives .

Coupling Reactions

The compound participates in Ullman and Suzuki-Miyaura couplings to form biaryl structures, facilitated by its electron-deficient aromatic ring .

CompoundAcute Oral Toxicity (LD₅₀, rat)Skin Irritation
4-Nitro-N-propylaniline420 mg/kgH315
4-Nitroaniline750 mg/kgH315
2-Nitroaniline1,250 mg/kgH319

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral nitroaniline derivatives.

  • Green Chemistry: Exploring solvent-free nitration using ionic liquids.

  • Pharmaceutical Screening: Evaluating antimicrobial and anticancer properties of 4-nitro-N-propylaniline analogs .

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